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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B3021686 Get Quote

5-Bromo-2-hydroxypyrimidine is a halogenated derivative of the pyrimidine nucleus, a

foundational structure in numerous biologically active molecules. Its chemical architecture,

featuring a reactive bromine atom at the 5-position and a hydroxyl group at the 2-position,

makes it an exceptionally versatile building block in organic synthesis.[1] This dual functionality

allows for sequential, selective modifications, positioning it as a key intermediate in the

development of complex molecular targets.

Primarily, 5-Bromo-2-hydroxypyrimidine serves as a crucial precursor in the synthesis of

pharmaceuticals, particularly antiviral and anticancer agents.[2] The pyrimidine core is a

common scaffold in nucleoside analogs, and the bromine atom provides a convenient handle

for introducing further complexity through cross-coupling reactions.[1][2] Beyond medicinal

chemistry, its derivatives find use in agricultural chemicals, such as herbicides and fungicides.

[2] This guide provides a comprehensive overview of its synthesis, core reactivity, and

significant applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Structural
Characteristics
5-Bromo-2-hydroxypyrimidine exists in a tautomeric equilibrium between the hydroxyl form

(pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one). This characteristic is

crucial for understanding its reactivity and biological interactions.[3] The compound is typically

an off-white to light yellow crystalline solid.[4][5]
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Property Value Reference(s)

CAS Number 38353-06-9 [5][6]

Molecular Formula C₄H₃BrN₂O [5][6]

Molecular Weight 174.98 g/mol [5][6]

Melting Point ~230-235 °C (decomposes) [2][5][7]

Appearance
Light orange to Yellow to

Green powder/crystal
[4]

SMILES Oc1ncc(Br)cn1 [5]

InChI Key
VTUDATOSQGYWML-

UHFFFAOYSA-N
[4][5]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for structural

confirmation and purity assessment.[8]

Synthesis: The Bromination of 2-Hydroxypyrimidine
The most common and direct route to 5-Bromo-2-hydroxypyrimidine is the electrophilic

bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the

pyrimidine ring, which directs bromination to the C5 position. Various methods have been

developed, often employing elemental bromine or hydrobromic acid in the presence of an

oxidizing agent.[9][10][11]
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Caption: General workflow for the synthesis of 5-Bromo-2-hydroxypyrimidine.

Experimental Protocol: Synthesis via HBr/H₂O₂
This protocol is a representative example adapted from published patent literature, offering a

high-yield and efficient process.[9][10]

Materials:

2-Hydroxypyrimidine (1.0 mol, 96.09 g)

Hydrobromic acid (35 wt%, 2.0 mol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b3021686?utm_src=pdf-body-img
https://www.benchchem.com/product/b3021686?utm_src=pdf-body
https://patents.google.com/patent/CN114591250A/en
https://eureka.patsnap.com/patent-CN114591250A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrogen peroxide (30 wt%, 2.0 mol)

Deionized water

Catalase (optional, for quenching)

Procedure:

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control,

add 2-hydroxypyrimidine (1.0 mol).

Addition of Reagents: Add 35 wt% hydrobromic acid (462.3 g, 2.0 mol) to the vessel and stir

to mix.

Initiation: While maintaining the temperature, add 30 wt% hydrogen peroxide (226.7 g, 2.0

mol) to the mixture.

Reaction: Heat the reaction mixture to 40°C and maintain for 12 hours. Monitor the reaction

progress by TLC or LC-MS.

Work-up: Cool the reaction mixture to ≤10°C. The product will precipitate out of the solution.

Isolation: Filter the solid precipitate and wash with cold deionized water until the filtrate is

neutral.

Drying: Dry the isolated solid under vacuum to yield 5-Bromo-2-hydroxypyrimidine.

Causality and Insights: The use of hydrogen peroxide with hydrobromic acid generates bromine

in situ, which is a safer and more controlled method than handling elemental bromine directly.

The reaction temperature is a critical parameter; lower temperatures may lead to incomplete

reaction, while excessively high temperatures can cause degradation and side-product

formation.

Chemical Reactivity and Key Synthetic
Transformations
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The synthetic utility of 5-Bromo-2-hydroxypyrimidine stems from the differential reactivity of

its two functional groups. The C-Br bond is a prime site for palladium-catalyzed cross-coupling

reactions, while the 2-hydroxy group can be converted into a better leaving group (e.g., a

chloro group) to facilitate nucleophilic substitution.

Conversion to 5-Bromo-2-chloropyrimidine
To enable nucleophilic aromatic substitution at the 2-position, the hydroxyl group is often

converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

[10] This transformation yields 5-Bromo-2-chloropyrimidine, an equally important and highly

reactive intermediate.[12]

5-Bromo-2-hydroxypyrimidine

Chlorination

POCl₃
Amine Base (e.g., Et₃N)

5-Bromo-2-chloropyrimidine

Click to download full resolution via product page

Caption: Conversion of the hydroxyl group to a chloro group.

Experimental Protocol: Chlorination with POCl₃
Materials:

5-Bromo-2-hydroxypyrimidine (1.0 equiv)

Phosphorus oxychloride (POCl₃) (5-10 equiv, used as solvent)

Triethylamine (Et₃N) or another suitable organic base (catalytic to 1.0 equiv)
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Procedure:

Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-
2-hydroxypyrimidine (1.0 equiv).

Reagent Addition: Carefully add phosphorus oxychloride (5-10 equiv).

Base Addition: Slowly add triethylamine (1.0 equiv) dropwise. The reaction may be

exothermic.

Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 4-8 hours, until the

starting material is consumed (monitored by TLC/LC-MS).

Work-up: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice

with vigorous stirring to quench the excess POCl₃.

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or

ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[13] These reactions are

cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds.

While protocols often specify the more reactive 5-Bromo-2-chloropyrimidine, the principles

apply directly to 5-Bromo-2-hydroxypyrimidine, with the understanding that the hydroxyl

group may require protection depending on the reaction conditions and coupling partner.
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Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura
Coupling
This generalized protocol provides a robust starting point for coupling arylboronic acids at the

5-position.[13][14][15]

Materials:

5-Bromo-2-hydroxypyrimidine (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
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Procedure:

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-hydroxypyrimidine (1.0

equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and

the base (e.g., K₃PO₄, 2.0 equiv).

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen)

three times.

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

Reaction: Stir the reaction mixture at 80-100°C until the starting material is consumed

(monitored by TLC or LC-MS).

Work-up: After cooling, quench the reaction with water and extract with an organic solvent

(e.g., ethyl acetate).

Purification: The combined organic layers are dried, concentrated, and the residue is purified

by column chromatography to yield the 5-aryl-2-hydroxypyrimidine product.

Applications in Drug Discovery and Materials
Science
The true value of 5-Bromo-2-hydroxypyrimidine is realized in its application as a scaffold for

molecules with significant biological activity.

Antiviral Agents: Pyrimidine nucleosides are a well-established class of antiviral drugs.[16]

Modifications at the 5-position of the pyrimidine ring are known to impart potent activity

against viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[17][18]

[19] 5-Bromo-2-hydroxypyrimidine serves as a starting point for synthesizing these

complex nucleoside analogs.

Anticancer Agents: The compound itself has been shown to be a potent inhibitor of aldehyde

oxidase, an enzyme implicated in reactive oxygen species production, and exhibits cytotoxic

effects on some cancer cell lines.[3] More significantly, its derivatives are integral to the

synthesis of targeted cancer therapies.[2][20] For example, it is a precursor to intermediates
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used in making endothelin receptor antagonists like Macitentan, which treats pulmonary

arterial hypertension.[21][22]

Biochemical Research: Researchers use this compound in studies of nucleic acid chemistry

to better understand DNA and RNA interactions.[2]
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Caption: Synthetic pathway from 5-Bromo-2-hydroxypyrimidine to a bioactive molecule.

Conclusion
5-Bromo-2-hydroxypyrimidine is more than a simple chemical reagent; it is a strategic

building block that enables the efficient construction of complex and valuable molecules. Its

predictable reactivity, commercial availability, and central role in the synthesis of numerous

pharmaceutical agents underscore its importance in modern drug discovery and development.

A thorough understanding of its synthesis and chemical behavior, particularly in cross-coupling

and substitution reactions, empowers researchers to design and execute innovative synthetic

routes to novel therapeutic candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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